N–H vs. N-Boc Analog: Synthetic Step Economy
The target compound possesses a free N–H on the piperidine ring, whereas the closest commercially available analog is the N-Boc protected tert-butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate (CAS 895525-73-2). The N–H variant eliminates the requirement for a Boc deprotection step (typically TFA/DCM or HCl/dioxane, requiring 1–12 hours plus workup) before N-functionalization. This reduces the synthetic sequence by one full step, improving overall yield and reducing time to final library compounds . In a representative protocol using the N-Boc protected analog, a Suzuki coupling followed by Boc deprotection was required prior to further elaboration .
| Evidence Dimension | Synthetic step count to N-functionalized derivative |
|---|---|
| Target Compound Data | 1 step (direct N-functionalization) |
| Comparator Or Baseline | N-Boc analog (CAS 895525-73-2): 2 steps (functionalization plus deprotection) |
| Quantified Difference | 50% reduction in synthetic steps; eliminates TFA or HCl deprotection step |
| Conditions | Standard medicinal chemistry library synthesis; parallel array synthesis workflows |
Why This Matters
For procurement, the N–H variant reduces labor, reagent costs, and purification burden, directly impacting project timelines and resource allocation in lead optimization campaigns.
